Propargyl-PEG5-CH2CO2H

PROTAC linker design ternary complex formation PEG chain length optimization

Systematic PROTAC linker optimization requires precise PEG-unit control-PEG5 fills the critical gap between PEG4 (restricted geometry) and PEG6 (excess flexibility). This heterobifunctional linker provides carboxylic acid for amine coupling and propargyl for CuAAC click chemistry. • PEG5 spacer enhances aqueous solubility while maintaining optimal ternary complex formation distance for BTK/GSPT1-targeting PROTACs. • Orthogonal functionalization enables sequential ADC assembly: EDC/DCC-mediated antibody conjugation followed by azide-payload attachment. • Supply chain: monodisperse ≥95% purity, batch-to-batch consistency verified by NMR/HPLC.

Molecular Formula C13H22O7
Molecular Weight 290.31 g/mol
Cat. No. B610255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG5-CH2CO2H
SynonymsPropargyl-PEG5-CH2CO2H
Molecular FormulaC13H22O7
Molecular Weight290.31 g/mol
Structural Identifiers
InChIInChI=1S/C13H22O7/c1-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13(14)15/h1H,3-12H2,(H,14,15)
InChIKeyQOUMZZIPISUGKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG5-CH2CO2H Specifications


Propargyl-PEG5-CH2CO2H (CAS: 1429934-37-1, MW: 290.31) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker featuring a terminal propargyl (alkyne) group and a carboxylic acid moiety . The PEG5 spacer consists of five ethylene glycol repeating units, conferring aqueous solubility and flexibility to conjugated constructs . The carboxylic acid undergoes amide bond formation with primary or secondary amines via standard carbodiimide coupling (e.g., EDC, DCC, HATU), while the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages with azide-bearing molecules . This compound serves as a non-cleavable linker building block in PROTAC (proteolysis-targeting chimera) synthesis, antibody-drug conjugate (ADC) assembly, and bioconjugation workflows requiring orthogonal functionalization [1].

Propargyl-PEG5-CH2CO2H Substitution Limitations


In PROTAC and ADC development, linker length is not an interchangeable parameter. Systematic studies with PROTACs targeting BTK and GSPT1 have demonstrated that PEG linker length directly modulates ternary complex formation efficiency and target degradation potency; linkers that are too short prevent simultaneous binding of the E3 ligase and target protein, while longer linkers alter degradation outcomes [1] [2]. Within the propargyl-PEGx-CH2CO2H series, the PEG5 variant occupies a specific intermediate position: PEG3 and PEG4 analogs provide shorter spacing (MW 202.2 and 246.26, respectively) that may restrict ternary complex geometry, while PEG6 (MW 348.39) introduces extended conformational flexibility that may be suboptimal for certain target-E3 ligase pairs . Procurement decisions must therefore consider the exact PEG repeat count as a non-negotiable structural parameter rather than treating the series as functionally equivalent commodities.

Propargyl-PEG5-CH2CO2H Comparative Evidence


Spacer Length: PEG5 vs. PEG4

Propargyl-PEG5-CH2CO2H (MW 290.31) provides approximately 18% greater molecular weight and extended spatial separation compared to Propargyl-PEG4-CH2CO2H (MW 246.26) . This additional PEG unit translates to increased end-to-end distance between the conjugated E3 ligase ligand and target protein warhead, a parameter demonstrated to critically influence ternary complex formation in PROTAC applications [1].

PROTAC linker design ternary complex formation PEG chain length optimization

Balanced Spacing: PEG5 vs. PEG6

Propargyl-PEG5-CH2CO2H (MW 290.31) is 16.7% smaller in molecular weight than Propargyl-PEG6-acid (MW 348.39) . The PEG5 variant provides an intermediate spacing profile that avoids the extended conformational flexibility of the PEG6 chain while maintaining sufficient length for productive ternary complex formation [1].

PROTAC degradation efficiency linker length optimization flexible tether design

Click Chemistry: CuAAC vs. SPAAC

Propargyl-PEG5-CH2CO2H contains a terminal alkyne group that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), requiring Cu(I) catalyst (e.g., CuSO₄ with sodium ascorbate) for efficient conjugation . In contrast, DBCO-PEG5-acid analogs utilize a strained dibenzocyclooctyne moiety that enables copper-free strain-promoted cycloaddition (SPAAC) .

click chemistry CuAAC SPAAC bioorthogonal conjugation

Propargyl-PEG5-CH2CO2H Applications


PROTAC Library Synthesis

Propargyl-PEG5-CH2CO2H is optimally deployed in systematic PROTAC linker-length optimization campaigns. Its 5-unit PEG spacer provides the intermediate length required for ternary complex formation between target proteins and E3 ligases, as validated by studies demonstrating that linker length critically governs degradation efficiency [1]. The PEG5 variant fills the spacing gap between shorter PEG4 (which may restrict ternary complex geometry) and longer PEG6 chains .

ADC Linker Assembly

This compound serves as a non-cleavable ADC linker building block, enabling orthogonal conjugation strategies: the carboxylic acid couples to antibody lysine residues or amine-functionalized payloads via EDC/DCC-mediated amidation, while the propargyl group provides a click chemistry handle for subsequent azide-bearing cytotoxic payload attachment [2]. The PEG5 spacer enhances aqueous solubility of the conjugated ADC construct.

Orthogonal Bioconjugation Strategies

In dual-functionalization strategies where sequential or orthogonal conjugation is required, Propargyl-PEG5-CH2CO2H provides a chemically addressable platform: the carboxylic acid reacts with primary/secondary amines under standard peptide coupling conditions, while the terminal alkyne remains latent for subsequent CuAAC click chemistry with azide-modified biomolecules [2].

Nanoparticle and Hydrogel Functionalization

The compound enables PEGylation and functionalization of material surfaces: the carboxylic acid anchors to amine-modified nanoparticles, hydrogels, or polymers, while the propargyl group provides a reactive handle for post-modification with azide-functionalized targeting ligands, fluorophores, or therapeutic agents [2]. The PEG5 spacer minimizes non-specific adsorption and improves colloidal stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propargyl-PEG5-CH2CO2H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.